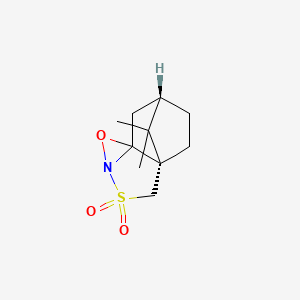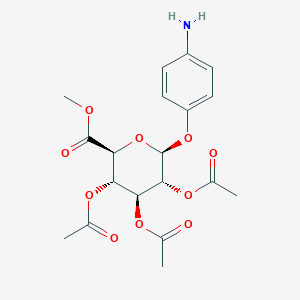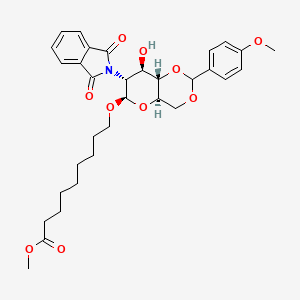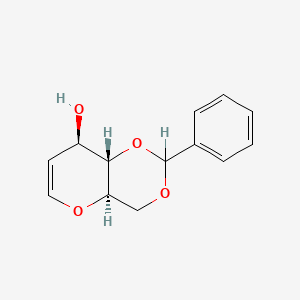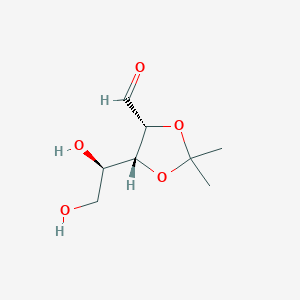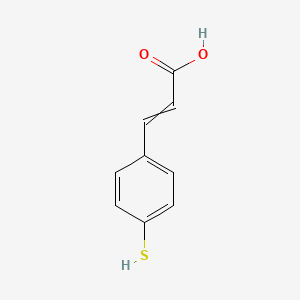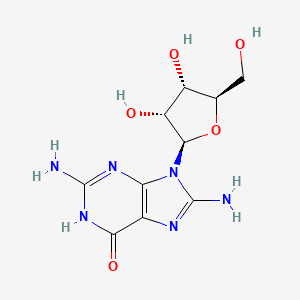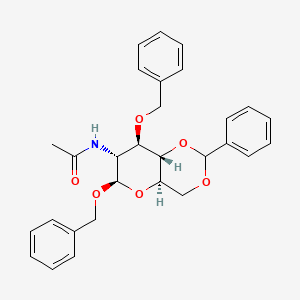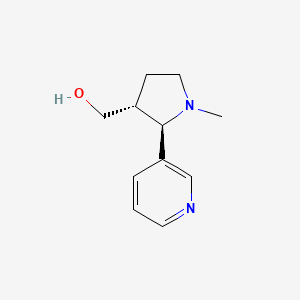
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as monoamides of (R,R,R,R)-18-crown-6-2,3,11,12-tetracarboxylic acid, involves reactions with primary and secondary amines with the crown ether bis-anhydride. The process explores different conditions to achieve the desired product while maintaining the stereochemical integrity of the starting material (Cross & Fyles, 1997).
Molecular Structure Analysis
The molecular structure of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide and its complexes has been studied extensively. X-ray crystal analyses have revealed the structural scaffold responsible for the optical resolution of chiral amino acids. The studies show that the compound adopts a similar asymmetric ring conformation, which plays a crucial role in its ability to discriminate between different enantiomers of amino acids (Nagata et al., 2004).
Chemical Reactions and Properties
The compound acts as a chiral discriminating agent in NMR spectroscopy, particularly for amino acids and their derivatives. It forms complexes with these molecules, facilitating the enantiomeric discrimination in NMR spectra. Such discrimination is crucial for determining the enantiomeric purity and absolute configuration of various compounds (Wenzel & Thurston, 2000).
Physical Properties Analysis
The physical properties of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide, such as its ability to form complexes with various ions and molecules, underline its usefulness as a solvating and separating agent. The compound's flexibility and conformational changes upon complexation are key to its function in chiral discrimination and resolution processes.
Chemical Properties Analysis
The interaction of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide with amino acids and other compounds highlights its chemical properties. It shows high selectivity and efficiency in enantiomeric separation and discrimination, essential for analytical and synthetic applications in chemistry. The compound's ability to form stable complexes with specific configurations makes it a valuable tool for studying molecular interactions and mechanisms (Machida et al., 2003).
Scientific Research Applications
Crown Ethers and Their Applications
Crown ethers, a class of cyclic chemical compounds, are known for their ability to selectively bind certain ions, making them crucial in various scientific applications. Their unique structure allows them to encapsulate metal ions, facilitating ion transport and influencing ion selectivity and solubility. This property is essential for their use in phase transfer catalysis, where they enhance the reactivity of ions by transferring them between different phases.
Functionalization and Molecular Recognition
The direct functionalization of crown ethers, including methods for adding functional groups to pre-formed macrocyclic frameworks, opens new avenues for their utilization in supramolecular science and technology (Nicoli et al., 2021). Such modifications can introduce additional functionalities, enabling the crown ethers to perform multiple roles in complex systems.
properties
IUPAC Name |
(2R,3R,11R,12S)-2-N,2-N,3-N,3-N,11-N,11-N,12-heptamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11-tricarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O9/c1-16-17(20(26)23(2)3)32-13-9-30-11-15-34-19(22(28)25(6)7)18(21(27)24(4)5)33-14-10-29-8-12-31-16/h16-19H,8-15H2,1-7H3/t16-,17+,18+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSSONMMLCWOV-WJFTUGDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCOCCOC(C(OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCCOCCO[C@H]([C@@H](OCCOCCO1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

